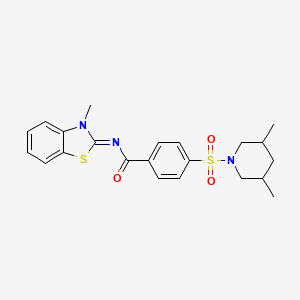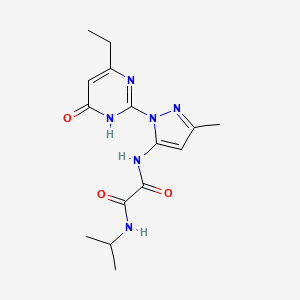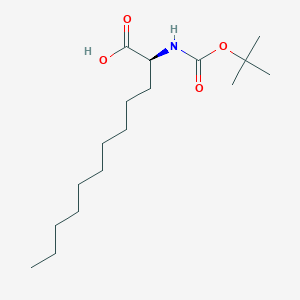
1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid is 1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 152.15.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A novel method for synthesizing 1,3,5-trisubstituted pyrazoles, involving 1-Cyanocyclopropane-1-carboxylates reacting with arylhydrazines in the presence of Brönsted acid, has been developed. The process results in structurally diverse pyrazole derivatives, confirmed by X-ray crystallography (Xue et al., 2016).
- Research on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives showcased successful conversion and characterization using various spectroscopic techniques and quantum-chemical calculations (Yıldırım et al., 2005).
- The creation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives emphasized the chelation property of these compounds with metals, leading to structurally distinct chelate complexes, as elucidated by single crystal X-ray diffraction (Radi et al., 2015).
Chemical Analysis and Properties
- Studies involving the synthesis and structural analysis of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlighted their formation and stability, complemented by thermodynamic properties and tautomerism investigations (Shen et al., 2012).
- The development of a scalable synthesis for partial nicotinic acid receptor agonists, involving the efficient preparation of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, showcased a new one-pot process starting from readily available materials, signifying the compound's potential in medical applications (Wilson et al., 2009).
- The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation revealed a method with significant reduction in reaction times, highlighting the efficiency of this approach in chemical synthesis (Machado et al., 2011).
Application in Coordination Chemistry
- The synthesis of complexes and coordination polymers using pyrazole-carboxylic acid ligands and various metal ions resulted in novel compounds with distinct supramolecular structures and magnetic properties, providing insights into ligand conformation and interaction effects in crystal engineering (Radi et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)5-1-4-8-9-5/h1,4H,2-3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAAXHOMCFVTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)







